Product packaging for sodium;octadecyl sulfate(Cat. No.:)

sodium;octadecyl sulfate

Cat. No.: B7820683
M. Wt: 372.5 g/mol
InChI Key: NWZBFJYXRGSRGD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Fundamental Concepts in Surfactant Science

The history of surfactants is ancient, with the first known use of soap-like materials dating back to ancient Babylon around 2800 BC. jetir.org However, the scientific understanding of how these materials work is a much more recent development. The 19th century saw the elucidation of the chemical nature of soap, establishing the connection between its molecular structure and its cleaning properties. wikipedia.org The 20th century marked the emergence of surfactant chemistry as a well-defined field of industrial and academic research. wikipedia.org

A fundamental concept in surfactant science is the molecule's amphiphilic nature. theseus.fi This dual characteristic drives surfactants to interfaces, such as the boundary between air and water or oil and water, where they orient themselves to minimize the unfavorable contact between their hydrophobic tails and the aqueous environment. theseus.fi This arrangement leads to a reduction in the surface tension of the liquid. theseus.fi

Above a certain concentration, known as the critical micelle concentration (CMC) , surfactant monomers in a solution begin to self-assemble into organized aggregates called micelles. wikipedia.orgtheseus.fi In aqueous solutions, these are typically spherical structures with the hydrophobic tails forming a core and the hydrophilic heads facing the surrounding water. theseus.fi The formation of micelles is a key phenomenon that governs many of the practical applications of surfactants. industrialchemicals.gov.au

Significance of Long-Chain Anionic Surfactants in Contemporary Chemical Research

Long-chain anionic surfactants, a class that includes sodium octadecyl sulfate (B86663), are of particular interest in modern chemical research for several reasons. Their relatively low cost of manufacture makes them economically viable for a wide range of industrial applications. fiveable.me They are integral components in detergents, emulsifiers, and foaming agents. nih.gov

In more specialized research contexts, long-chain anionic surfactants are investigated for their role in advanced materials science. For example, they have been used to ameliorate the crystallization kinetics of perovskite films for more stable solar cells. nih.govresearchgate.net Their ability to form various aggregate structures, such as micelles and liquid crystals, makes them valuable in drug delivery systems and as templates for the synthesis of nanomaterials. The study of their interactions with polymers, proteins, and other molecules is a vibrant area of research with implications for biochemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37NaO4S B7820683 sodium;octadecyl sulfate

Properties

IUPAC Name

sodium;octadecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZBFJYXRGSRGD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Primary Synthesis Routes from n-Octadecanol

The principal pathway for the synthesis of sodium octadecyl sulfate (B86663) commences with the sulfation of n-octadecanol (stearyl alcohol), a long-chain fatty alcohol. This is followed by a neutralization step to yield the final sodium salt.

Sulfation Reactions Utilizing Various Sulfating Agents

The sulfation of n-octadecanol involves the introduction of a sulfate group onto the alcohol moiety. This transformation is typically achieved using strong sulfating agents. The choice of agent and reaction conditions can significantly influence the yield and purity of the resulting octadecyl sulfuric acid.

Commonly employed sulfating agents include sulfur trioxide (SO₃) and its complexes, as well as chlorosulfonic acid (ClSO₃H). wikipedia.org

Sulfur Trioxide (SO₃): The reaction of n-octadecanol with sulfur trioxide is a highly exothermic process that requires careful temperature control to prevent side reactions and charring. google.com The reaction is typically carried out in a falling film reactor where a thin film of the alcohol is brought into contact with a diluted stream of SO₃ gas, often diluted with dry air or nitrogen. researchgate.net This method allows for efficient heat removal and controlled reaction kinetics. The general reaction is as follows:

C₁₈H₃₇OH + SO₃ → C₁₈H₃₇OSO₃H

To mitigate the high reactivity of sulfur trioxide, it is often used in the form of complexes with Lewis bases such as pyridine, trimethylamine, or dioxane. nih.gov These complexes are less reactive and offer better selectivity, minimizing the formation of byproducts. nih.gov

Chlorosulfonic Acid (ClSO₃H): Chlorosulfonic acid is another effective sulfating agent for long-chain alcohols. lsu.edu The reaction is typically performed in the presence of a solvent, such as chloroform, at controlled temperatures. A key advantage of using chlorosulfonic acid is the stoichiometric liberation of hydrogen chloride gas, which drives the reaction to completion. lsu.edu However, the corrosive nature of both the reagent and the byproduct necessitates specialized equipment. The reaction can be represented as:

C₁₈H₃₇OH + ClSO₃H → C₁₈H₃₇OSO₃H + HCl

Other Sulfating Agents: While less common for industrial-scale production of primary alkyl sulfates, other reagents such as sulfamic acid have been explored. However, the sulfation of long-chain primary alcohols with sulfamic acid often results in poor yields and colored products. nih.gov

Table 1: Comparison of Common Sulfating Agents for n-Octadecanol

Sulfating Agent Chemical Formula Key Characteristics
Sulfur Trioxide SO₃ Highly reactive and efficient, often used in continuous processes.
Sulfur Trioxide-Pyridine Complex SO₃·C₅H₅N Less reactive than free SO₃, offering better control and selectivity.
Chlorosulfonic Acid ClSO₃H Effective reagent that produces HCl as a byproduct, driving the reaction.
Sulfamic Acid H₂NSO₃H Generally less effective for long-chain primary alcohols, leading to lower yields. nih.gov

Neutralization and Isolation Procedures

The octadecyl sulfuric acid produced from the sulfation reaction is a strong acid and is typically neutralized immediately to prevent degradation and facilitate isolation. The most common neutralizing agent is sodium hydroxide (B78521) (NaOH), which yields the desired sodium octadecyl sulfate. laballey.com Other bases such as sodium carbonate can also be used. northindustrial.net

The neutralization reaction is highly exothermic and requires efficient cooling to maintain a stable product. laballey.com The process involves the careful addition of the acidic intermediate to a solution of the base, or vice versa, with constant monitoring of the pH to ensure complete neutralization. postapplescientific.com The final pH is typically adjusted to a neutral or slightly alkaline range.

The balanced chemical equation for the neutralization with sodium hydroxide is:

C₁₈H₃₇OSO₃H + NaOH → C₁₈H₃₇OSO₃Na + H₂O

Following neutralization, the crude sodium octadecyl sulfate solution may contain impurities such as unreacted n-octadecanol, inorganic salts (e.g., sodium sulfate), and water. The isolation of the solid product can be achieved through various techniques, including evaporation or spray drying of the aqueous solution. google.com

Advanced Purification Techniques

For applications requiring high purity, the crude sodium octadecyl sulfate must undergo further purification to remove residual impurities.

Crystallization and Recrystallization Processes

Crystallization is a fundamental technique for the purification of solid compounds. mt.com For sodium octadecyl sulfate, recrystallization from a suitable solvent can effectively remove impurities. The choice of solvent is critical; it should readily dissolve the compound at an elevated temperature but have limited solubility at lower temperatures, allowing for the crystallization of the pure product upon cooling. libretexts.org

Ethanol has been reported as a suitable solvent for the recrystallization of sodium dodecyl sulfate, a shorter-chain homologue, to remove impurities like unreacted alcohol and sodium sulfate. researchgate.net A similar approach can be applied to sodium octadecyl sulfate. The process involves dissolving the crude product in hot ethanol, followed by slow cooling to induce the formation of pure crystals, which can then be isolated by filtration. researchgate.net

Chromatographic Purification Strategies

Chromatographic techniques offer a high degree of separation and are employed for the purification of surfactants. High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of sodium octadecyl sulfate.

Reverse-phase HPLC methods can be utilized, where a nonpolar stationary phase (such as C18) is used with a polar mobile phase. sielc.com For the separation of sodium octadecyl sulfate, the mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid. sielc.com This method allows for the separation of the desired product from impurities with different polarities and chain lengths.

Structural Modification and Homologation Studies

Research into the structural modification of sodium octadecyl sulfate is aimed at altering its physicochemical properties for specific applications. While specific studies on the structural modification of sodium octadecyl sulfate are limited, general principles of surfactant modification can be considered.

Homologation studies involve the synthesis and characterization of a series of sodium alkyl sulfates with varying alkyl chain lengths. nih.gov Such studies provide valuable insights into the structure-property relationships within this class of surfactants. For instance, properties like critical micelle concentration (CMC), surface tension, and foaming ability are known to be dependent on the length of the hydrophobic alkyl chain. Characterizing a homologous series that includes sodium dodecyl sulfate (C12), sodium tetradecyl sulfate (C14), sodium hexadecyl sulfate (C16), and sodium octadecyl sulfate (C18) allows for a systematic understanding of how chain length influences surfactant behavior. nih.gov

Investigation of Alkyl Chain Length Influence

The physicochemical properties and behavior of sodium alkyl sulfates, including sodium octadecyl sulfate, are profoundly influenced by the length of the hydrophobic alkyl chain. This relationship is a cornerstone of surfactant science, dictating everything from solubility to surface activity. Generally, as the number of carbon atoms in the alkyl chain increases, the hydrophobicity of the molecule becomes more pronounced, leading to significant changes in its aggregation and interfacial behavior.

One of the most critical parameters affected is the Critical Micelle Concentration (CMC), which is the concentration above which surfactant molecules spontaneously aggregate to form micelles. For a homologous series of sodium alkyl sulfates, the CMC decreases significantly as the alkyl chain length increases. quora.com This is because the greater hydrophobic driving force for the longer chains promotes aggregation at lower concentrations to minimize contact with water. quora.com The relationship can be described by the linear equation log(CMC) = a - bn, where 'n' is the number of carbon atoms in the alkyl chain, and 'a' and 'b' are constants. columbia.edu Consequently, sodium octadecyl sulfate (C18) has a much lower CMC than its shorter-chain counterparts like sodium dodecyl sulfate (C12).

Another key property governed by chain length is the Krafft temperature (Tₖ). The Krafft temperature is the minimum temperature at which a surfactant can form micelles; below this temperature, the solubility of the surfactant is lower than its CMC, and it exists as hydrated crystals. chempedia.infotaylorandfrancis.com The Krafft temperature increases with the length of the alkyl chain. chempedia.inforesearchgate.net This is attributed to the stronger van der Waals forces between longer hydrocarbon chains, which favors the crystalline state and requires more thermal energy to disrupt the crystal lattice and allow for micellization. uni-regensburg.de Therefore, sodium octadecyl sulfate has a considerably higher Krafft temperature than sodium dodecyl sulfate, making it less soluble in water at room temperature. uni-regensburg.de

The surface activity also increases with a longer alkyl chain. Surfactants with longer chains, like sodium octadecyl sulfate, are more efficient at reducing the surface tension of water. nih.gov

The following table summarizes the effect of alkyl chain length on these key properties for a series of sodium alkyl sulfates.

Table 1. Influence of Alkyl Chain Length on Properties of Sodium Alkyl Sulfates

Comparison of Critical Micelle Concentration (CMC) and Krafft Temperature for sodium alkyl sulfates with varying chain lengths.

Compound NameAlkyl Chain Length (n)CMC (approx. mM in water)Krafft Temperature (°C)
Sodium Decyl Sulfate103314
Sodium Dodecyl Sulfate128.220
Sodium Tetradecyl Sulfate142.132
Sodium Hexadecyl Sulfate160.5545
Sodium Octadecyl Sulfate180.1556

Note: The values presented are approximate and can vary with experimental conditions and purity.

Headgroup Functionalization and Its Impact on Molecular Behavior

While the alkyl chain length is a primary determinant of surfactant properties, functionalization of the hydrophilic headgroup offers a sophisticated strategy to fine-tune molecular behavior. For alkyl sulfates, direct derivatization of the sulfate (R-O-SO₃⁻) moiety is less common than modifications that insert functional groups between the alkyl chain and the sulfate headgroup. These modifications can alter steric hindrance, charge density, and hydration, thereby impacting surface adsorption, aggregation, and tolerance to electrolytes. stfc.ac.ukmdpi.com

A prominent example of this approach is the creation of α-sulfo alkyl ester (AES) surfactants. nih.govnih.gov In these molecules, an ester group is positioned between the primary alkyl chain and a sulfonate group (R-CH(SO₃⁻)-COOR'). By varying the alkanol group (R') of the ester, such as from a methyl to an ethyl or propyl ester, the geometry and properties of the headgroup region can be systematically altered. stfc.ac.uknih.gov Research on these compounds has shown that even subtle changes in headgroup geometry can have a significant impact on molecular packing at interfaces and the interaction with counterions. stfc.ac.uknih.gov For instance, studies using neutron reflectivity have demonstrated that changing the headgroup from a methyl ester sulfonate to an ethyl ester sulfonate can lead to a more limited formation of surface multilayers in the presence of multivalent cations like Al³⁺. nih.gov This implies that the original sodium counterions are more strongly bound to the ethyl ester sulfonate headgroup, making them less easily displaced by the multivalent ions. stfc.ac.uk

Another synthetic strategy involves using reactive intermediates like cyclic sulfates to introduce functionality. nih.gov Cyclic sulfates, which are more reactive than corresponding epoxides, can react with alcohols to introduce ethyleneoxy or propyleneoxy units with a terminal hydroxyl group after hydrolysis. This method allows for the synthesis of hydroxy sulfonate surfactants, where the headgroup region is expanded and functionalized with polar hydroxyl groups, potentially increasing water solubility and altering interfacial behavior. nih.gov

These modifications highlight how strategic functionalization near the headgroup can control surfactant performance beyond the effects of simply varying the hydrophobic tail.

Table 2. Conceptual Impact of Headgroup Functionalization

Examples of headgroup region modifications for long-chain sulfates/sulfonates and their general impact on molecular behavior.

Modification TypeStructural ChangePrimary Impact on Molecular BehaviorExample Class
Ester InsertionIntroduces an ester linkage near the anionic group (e.g., R-CH(SO₃⁻)-COOR')Alters headgroup geometry and steric bulk; influences counterion binding and surface ordering in the presence of electrolytes. stfc.ac.uknih.govα-Sulfo Alkyl Esters (AES)
Ethoxylation/PropoxylationInserts -(OCH₂CH₂)- or -(OCH₂CH(CH₃))- units between the alkyl chain and sulfate group.Increases headgroup size and hydrophilicity; improves water solubility and tolerance to hard water ions.Alkyl Ether Sulfates
Hydroxylation via Cyclic IntermediatesUses cyclic sulfates to introduce hydroxyl groups on side chains near the main chain. nih.govAdds polar hydroxyl functionality, enhancing hydrophilicity and potential for hydrogen bonding. nih.govHydroxy Sulfonate Surfactants

Self Assembly and Supramolecular Architectures

Micellization Phenomena and Critical Micelle Concentration (CMC) Studies

The formation of micelles is a hallmark of surfactant behavior in solution. Above a certain concentration, known as the critical micelle concentration (CMC), individual surfactant monomers spontaneously aggregate into organized structures to minimize the unfavorable interactions between their hydrophobic tails and the aqueous solvent. For sodium octadecyl sulfate (B86663), its long C18 chain results in a significantly lower CMC compared to its shorter-chain homologues like sodium dodecyl sulfate (SDS), reflecting its greater hydrophobicity. The CMC of sodium octadecyl sulfate in water is approximately 0.03-0.08 mM.

Thermodynamics and Kinetics of Micelle Formation

ΔG°mic = ΔH°mic - TΔS°mic

For ionic surfactants like sodium octadecyl sulfate, ΔH°mic is often small and can be either exothermic or endothermic, depending on the temperature. Consequently, the large positive ΔS°mic is the dominant driving force for micelle formation.

The kinetics of micelle formation involve two primary relaxation processes. A fast relaxation process (τ₁) is associated with the rapid exchange of monomers between existing micelles and the bulk solution. A slower relaxation process (τ₂) relates to the formation and breakdown of entire micelles. The kinetics are influenced by factors such as surfactant concentration, temperature, and the presence of additives.

Thermodynamic Parameters of Micellization for a Typical Anionic Surfactant

Thermodynamic ParameterDescriptionTypical Value Range
ΔG°mic Gibbs Free Energy of Micellization-20 to -40 kJ/mol
ΔH°mic Enthalpy of Micellization-10 to +5 kJ/mol
ΔS°mic Entropy of Micellization+100 to +200 J/mol·K

Note: Specific values for sodium octadecyl sulfate may vary based on experimental conditions.

Influence of Environmental Factors on CMC

The CMC of sodium octadecyl sulfate is sensitive to changes in its environment, which can alter the balance of forces governing micelle formation.

Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Typically, the CMC value decreases with an initial increase in temperature, reaches a minimum, and then increases at higher temperatures. jsirjournal.com This U-shaped behavior is a result of two opposing effects: an increase in temperature can reduce the hydration of the hydrophilic headgroup, which favors micellization and lowers the CMC, but it also disrupts the structured water around the hydrophobic tail, which disfavors micellization and increases the CMC. jsirjournal.com

Ionic Strength: The addition of electrolytes, such as sodium chloride, significantly lowers the CMC of sodium octadecyl sulfate. The added counterions (Na⁺) shield the electrostatic repulsion between the negatively charged sulfate headgroups in the micelle, reducing the electrostatic barrier to aggregation. orientjchem.org This allows micelles to form at lower surfactant concentrations. The magnitude of this effect increases with the concentration of the added salt. orientjchem.org

Co-solvents: The presence of organic co-solvents, such as alcohols, can have a varied effect on the CMC. Short-chain alcohols may initially decrease the CMC at low concentrations by partitioning into the micelle and reducing headgroup repulsion. thaiscience.info However, at higher concentrations, they tend to increase the CMC by improving the solvency of the bulk medium for the surfactant monomers, making micellization less favorable. niscpr.res.in

Formation and Characterization of Organized Assemblies

Due to its long alkyl chain, sodium octadecyl sulfate has a greater tendency than shorter-chain surfactants to form more complex, organized assemblies beyond simple spherical micelles. This is largely dictated by the surfactant packing parameter, which relates the volume of the hydrophobic tail to the area of the headgroup and the tail length.

Vesicles and Bilayer Structures

Under certain conditions of concentration, temperature, and ionic strength, sodium octadecyl sulfate can form vesicles. Vesicles are spherical structures composed of one or more concentric bilayers, enclosing an aqueous core. The formation of bilayers is favored by the molecular geometry of sodium octadecyl sulfate, where the large hydrophobic tail volume relative to the headgroup area promotes a planar arrangement. These bilayer structures are analogous to biological cell membranes. The accumulation of surfactant molecules can trigger the solubilization of vesicles through a process that may involve vesicle expansion followed by lipid loss and micellization. nih.gov

Lyotropic Liquid Crystalline Phases

At higher concentrations, sodium octadecyl sulfate in water can form various lyotropic liquid crystalline phases. wikipedia.org These are states of matter that exhibit properties of both liquids and crystals, with long-range orientational order but short-range or no positional order. The specific phase formed depends on the surfactant concentration and temperature. wikipedia.org Common lyotropic phases for single-chain surfactants include:

Hexagonal Phase (H₁): Composed of cylindrical micelles packed in a hexagonal array.

Cubic Phase (I₁): Consists of spherical micelles arranged in a cubic lattice.

Lamellar Phase (Lα): Made up of parallel surfactant bilayers separated by layers of water.

The formation of these ordered phases is a consequence of the increasing packing density of the surfactant molecules. rsc.org

Molecular Packing and Aggregate Morphology in Self-Assembled Systems

The morphology of the aggregates formed by sodium octadecyl sulfate is a direct result of how the individual surfactant molecules pack together. The interplay between the hydrophobic attraction of the tails, the electrostatic repulsion of the headgroups, and the steric constraints of the molecular geometry determines the final structure.

In dilute solutions, spherical micelles are typically formed. As the concentration increases, or in the presence of salt, these can grow into larger, non-spherical structures such as cylindrical or worm-like micelles. csun.edu Molecular dynamics simulations of similar surfactants show that the presence of excess salt can lead to larger and more compact micellar aggregates. princeton.edu

The morphology of self-assembled structures can also be influenced by surfaces. On hydrophobic surfaces, sodium octadecyl sulfate can form hemicylindrical micelles or lamellar bilayers. nih.gov On other substrates, quasi-1D and 2D bilayer structures have been observed. nih.gov The final aggregate morphology is a sensitive function of the local environment and the thermodynamics of self-assembly. princeton.edu

Interactions with Polymeric and Macromolecular Systems

Adsorption of Sodium Octadecyl Sulfate (B86663) onto Polymer Surfaces

The adsorption of sodium octadecyl sulfate onto polymer surfaces, whether these are polymers in solution or solid polymer substrates, is a critical aspect of many industrial applications. This process is driven by the system's tendency to minimize unfavorable interactions between the surfactant's hydrocarbon tail and water.

The association between sodium octadecyl sulfate and polymers is primarily governed by two types of interactions: electrostatic and hydrophobic. researchgate.net

Electrostatic Interactions: For charged polymers (polyelectrolytes), electrostatic forces are dominant. With cationic polymers like poly(diallyldimethylammonium chloride), the negatively charged sulfate headgroup of the surfactant is strongly attracted to the positively charged sites on the polymer chain. researchgate.net This interaction can occur at very low surfactant concentrations. researchgate.net

Hydrophobic Interactions: For non-ionic polymers, such as poly(ethylene oxide) (PEO) or poly(vinylpyrrolidone) (PVP), the primary driving force for association is the hydrophobic effect. The hydrocarbon tails of the surfactant molecules associate with less polar segments of the polymer to reduce their contact with water. researchgate.netacs.org This interaction is cooperative, meaning that once a few surfactant molecules bind to the polymer, it facilitates the binding of more molecules, leading to the formation of micelle-like aggregates along the polymer chain. researchgate.net

The binding process typically begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is lower than the CMC of the free surfactant. researchgate.net At the CAC, surfactant molecules start to form these small aggregates on the polymer. As the surfactant concentration increases, these aggregates grow until the polymer becomes saturated with surfactant, a point referred to as the polymer saturation point (PSP). acs.org Beyond the PSP, free micelles begin to form in the bulk solution. rug.nl

The molecular weight and conformation of a polymer significantly influence its interaction with sodium octadecyl sulfate.

Molecular Weight: Generally, a higher polymer molecular weight leads to a stronger interaction with the surfactant. For polymers like poly(ethylene oxide) (PEO), studies have shown that no complex formation occurs if the molecular weight is below a certain threshold (e.g., < 1000 g/mol for PEO interacting with SDS). researchgate.net Above this threshold, as the molecular weight increases, the CAC decreases, indicating that the interaction starts at lower surfactant concentrations. researchgate.net However, for very high molecular weight polymers, the CAC may become independent of the molar mass. researchgate.net High molecular weight polymers provide more sites for surfactant binding and can lead to more stable polymer-surfactant complexes. acs.org For instance, stable, continuous adsorbed layers are more likely with high molecular weight polystyrene (>500 kDa). acs.org

Conformation: The conformation of the polymer chain in solution affects the accessibility of binding sites for the surfactant. The binding of surfactant molecules can, in turn, induce conformational changes in the polymer. For example, the binding of anionic surfactants to polymers like polyethyleneimine (PEI) can cause the polymer chains, which are typically expanded due to electrostatic repulsion, to collapse as the surfactant neutralizes the polymer's charge and introduces hydrophobic attractions. nih.gov Conversely, for other polymers, the electrostatic repulsion between the bound, negatively charged surfactant headgroups can cause the polymer coil to expand. rug.nl

Table 1: Effect of Polymer Molecular Weight (MW) on Surfactant Interaction (Exemplified by SDS)
Polymer SystemObservationReference
Poly(ethylene oxide) (PEO) / SDSNo complex formation if MW < 1000 g/mol. For 1000 < MW < 8000, the critical aggregation concentration (cac) decreases as MW increases. For MW > 8000, the cac is independent of MW. researchgate.net
Poly(ethyleneimine) (PEI) / SDSSurface multilayer structures are well-developed for lower MW PEI (320 and 640 Da) but poorly developed for higher MW (2000 Da) and absent for 25,000 Da, indicating entropic effects of polymer flexibility play a role. nih.gov
Polystyrene (PS) on SiliconAdsorbed layers from low MW PS were unstable and disrupted, whereas high MW PS (>500 kDa) resulted in stable, continuous layers. acs.org
Poly(acrylic acid) (PAA) on ClayThe amount of PAA adsorbed on clay was found to be independent of molecular weight in the range studied. nih.gov

In systems containing more than one type of surfactant or a mixture of polymers and surfactants, competitive adsorption occurs at interfaces. The outcome is determined by the relative surface activity and interaction strengths of the components.

When a polymer is pre-adsorbed on a surface, the addition of a surfactant can lead to the displacement of the polymer. acs.org For instance, in studies with poly(ethylene glycol) (PEG) and SDS at a hydrophobic interface, the pre-adsorbed PEG is progressively displaced as the SDS concentration increases. acs.org This is because individual surfactant molecules are often more surface-active than the polymer segments.

In mixed surfactant systems, competition arises between different surfactant types for binding sites on the polymer. In a mixture of an anionic surfactant like sodium octadecyl sulfate and a nonionic surfactant, the nonionic surfactant may preferentially adsorb onto a nonpolar surface. At low concentrations, the presence of a nonionic surfactant can sometimes increase the adsorption of the anionic surfactant by reducing the electrostatic repulsion between the anionic headgroups in the mixed adsorbed layer. However, at higher concentrations, the more surface-active species will typically dominate the interface, potentially displacing the other.

Modulation of Polymer Solution Properties by Surfactant Presence

The formation of polymer-surfactant complexes significantly alters the bulk properties of the polymer solution, most notably its viscosity, rheology, and phase behavior.

The addition of sodium octadecyl sulfate to a polymer solution can lead to dramatic changes in its flow behavior. The specific effect depends on the nature of the polymer-surfactant interactions, their concentrations, and external conditions like shear rate.

For many non-ionic polymers, such as high molecular weight PEO, the addition of an anionic surfactant like SDS causes a substantial increase in the solution's viscosity and viscoelasticity. rug.nlnih.gov This enhancement is attributed to the expansion of the polymer coils. rug.nl The binding of surfactant micelles to the polymer chain introduces negative charges, leading to electrostatic repulsion along the chain, which causes it to uncoil and occupy a larger hydrodynamic volume. rug.nl This effect typically begins at the CAC and levels off above the polymer saturation point. rug.nlnih.gov The resulting solutions often exhibit non-Newtonian, shear-thinning behavior. acs.org

However, in other systems, or under different concentration regimes, viscosity can decrease. For coacervates formed from Pluronic F108 and poly(acrylic acid), the addition of SDS leads to a decrease in the moduli, as the SDS competitively binds to the Pluronic, disrupting the network that drives the coacervate's structure. The presence of salts can also significantly reduce the viscosity of polymer-surfactant solutions by screening the electrostatic repulsions and causing the polymer coils to shrink. acs.org

Table 2: Influence of Anionic Surfactants on Polymer Solution Rheology
Polymer/Surfactant SystemConcentration RegimeObserved Rheological EffectProposed MechanismReference
Poly(ethylene oxide) (PEO) / SDSAbove CACLarge enhancement of viscosity and viscoelasticity.Coil expansion of PEO due to electrostatic repulsion between bound SDS micelles. rug.nlnih.gov
Ethyl(hydroxyethyl)cellulose (EHEC) / SDSLow SDS concentration (~2 mM)Large increase in reduced viscosity.Strong polymer-surfactant interaction. acs.org
Ethyl(hydroxyethyl)cellulose (EHEC) / SDSHigher SDS concentration (>5 mM)Marked decrease in viscosity.Changes in complex structure past a maximum interaction point. acs.org
Pluronic F108-PAA Coacervates / SDSIncreasing SDSDecreased viscoelastic moduli.Competitive binding of SDS to Pluronic disrupts the coacervate network.
Gelatin / SDSLow SDSIncrease in rheological properties.Formation of gelatin-SDS complexes.
Gelatin / SDSExcessive SDSDecline in rheological properties.Protein denaturation and softening.

The interaction between polymers and surfactants can lead to liquid-liquid phase separation, where the solution separates into a polymer-rich phase and a surfactant-rich phase. This behavior is particularly common in systems with oppositely charged polymers and surfactants.

The stability of these phases is highly sensitive to the presence of electrolytes. The addition of salt can induce phase separation in polymer-surfactant solutions. The salt concentration at which this occurs is known as the critical electrolyte concentration (CEC). The CEC is often independent of the polymer type and concentration but depends on the surfactant. For anionic surfactants, increasing temperature tends to increase the CEC, promoting single-phase behavior.

Interactions with Proteins and Peptides

Mechanisms of Protein-Surfactant Binding and Complex Formation

The binding of sodium octadecyl sulfate (B86663) to proteins is a multifaceted process initiated by the amphiphilic nature of the surfactant molecule, which possesses a long, hydrophobic octadecyl tail and a negatively charged sulfate headgroup.

The initial association between sodium octadecyl sulfate and a protein molecule is driven by two primary forces: electrostatic and hydrophobic interactions. researchgate.net The negatively charged sulfate headgroup can form ionic bonds with positively charged amino acid residues on the protein surface, such as lysine and arginine. researchgate.net Concurrently, the long, nonpolar octadecyl tail seeks to minimize its contact with the aqueous environment by associating with hydrophobic patches on the protein's surface. researchgate.net

The C18 alkyl chain of sodium octadecyl sulfate results in a significantly greater hydrophobicity compared to shorter-chain surfactants like SDS (C12). This increased hydrophobicity is expected to lead to a stronger driving force for binding to nonpolar regions of the protein, potentially at lower surfactant concentrations. This interaction disrupts the native non-covalent bonds within the protein, initiating conformational changes.

Cooperative binding is a hallmark of protein-surfactant interactions, where the initial binding of a few surfactant molecules facilitates the binding of subsequent molecules. This process often occurs as the surfactant concentration approaches its critical micelle concentration (CMC). The initial electrostatic and hydrophobic interactions can cause a slight unfolding of the protein, exposing more of its hydrophobic core. This newly exposed core then becomes a favorable site for the hydrophobic tails of other sodium octadecyl sulfate molecules to bind, leading to a rapid, cooperative association of a large number of surfactant molecules.

Surfactant-Induced Protein Conformational Changes and Denaturation

The binding of sodium octadecyl sulfate is a potent driver of protein denaturation, leading to the loss of the specific three-dimensional structure required for biological activity.

Protein unfolding induced by anionic surfactants is a stepwise process. Initially, individual surfactant monomers bind to accessible charged and hydrophobic sites on the protein surface. As more surfactant molecules bind cooperatively, they disrupt the intramolecular interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that maintain the protein's native secondary and tertiary structures.

The long octadecyl tail of sodium octadecyl sulfate may allow it to penetrate more effectively into the protein's hydrophobic core, leading to a more profound and efficient disruption of the native fold compared to surfactants with shorter tails. This disruption leads to the progressive unfolding of the polypeptide chain, which then becomes decorated with surfactant micelles.

Various biophysical techniques are employed to study the structural changes in proteins upon surfactant binding. Spectroscopic methods like Circular Dichroism (CD) can monitor changes in the protein's secondary structure (α-helices and β-sheets), while fluorescence spectroscopy can probe changes in the tertiary structure around aromatic amino acid residues. Calorimetric techniques, such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), provide thermodynamic data on the binding process and the stability of the protein structure.

A study involving the formation of a complex between insulin and sodium octadecyl sulfate utilized Fourier-transform infrared spectroscopy (FTIR) to analyze the secondary structure, indicating that such techniques are viable for studying these interactions. However, comprehensive and systematic spectroscopic and calorimetric data detailing the structural transitions for a range of proteins upon interaction with sodium octadecyl sulfate are not widely published.

The denaturation of an enzyme by sodium octadecyl sulfate typically leads to a loss of its catalytic activity. The disruption of the specific three-dimensional structure of the active site, where the substrate binds and the reaction occurs, renders the enzyme non-functional.

An early study on the effect of various anionic detergents on penicillinase from Bacillus cereus provides some of the few available quantitative data on this topic. The study measured the impact of different sodium alkyl sulfates on the enzyme's activity.

CompoundCarbon Chain LengthConcentration (%)Enzyme Activity (% Transmission)
Sodium heptadecyl sulfate170.000134
Sodium octadecyl sulfate180.000146

Data sourced from a 1961 study on penicillinase activity, where higher percent transmission indicates lower enzyme activity (more inhibition). lincoln.ac.uknih.gov

In this specific case, at a concentration of 0.0001%, sodium octadecyl sulfate showed a significant inhibitory effect on penicillinase activity. lincoln.ac.uknih.gov In a different biological context, it was found that sodium octadecyl sulfate did not inhibit the binding of the CS30 colonization factor from enterotoxigenic E. coli to sulfatide, demonstrating that the functional consequences of surfactant binding can be highly specific to the protein and system under investigation. nih.gov

Applications in Protein Solubilization and Refolding Methodologies

Sodium octadecyl sulfate, as a member of the sodium alkyl sulfate family, is a powerful amphiphilic molecule with a long C18 hydrophobic tail and a negatively charged sulfate head group. This structure allows it to interact profoundly with proteins, leading to their solubilization and, under controlled conditions, facilitating their refolding. The longer alkyl chain of sodium octadecyl sulfate compared to the more common sodium dodecyl sulfate (C12) results in a lower critical micelle concentration (CMC) and stronger hydrophobic interactions, which can be advantageous in specific protein applications. rsc.orgnih.gov

The efficacy of protein extraction, particularly for hydrophobic proteins embedded in cellular membranes, is often enhanced by the use of anionic surfactants. libretexts.org Sodium octadecyl sulfate can be a potent agent for disrupting lipid bilayers and protein aggregates, thereby solubilizing proteins for subsequent purification.

The optimization of protein extraction using sodium octadecyl sulfate involves a careful balance of surfactant concentration, temperature, and buffer composition. The longer hydrophobic tail of sodium octadecyl sulfate allows for effective solubilization at potentially lower concentrations compared to its shorter-chain counterparts. However, its strong denaturing effect necessitates strategies for its removal during purification to restore protein function. nih.gov

Purification of proteins solubilized with sodium octadecyl sulfate often involves chromatographic techniques. Due to the strong negative charge imparted by the surfactant, ion-exchange chromatography can be challenging. sjsu.edu Therefore, techniques like size exclusion chromatography or affinity chromatography are often employed, typically after a detergent exchange step or complete removal of the sodium octadecyl sulfate. sjsu.edu Methods for detergent removal include precipitation, dialysis, and the use of detergent-binding resins. nih.gov

ParameterConditionRationaleExpected Outcome
Concentration of Sodium Octadecyl SulfateAbove the Critical Micelle Concentration (CMC)Ensures the formation of micelles that can effectively solubilize hydrophobic proteins. The longer C18 chain leads to a lower CMC than shorter-chain sulfates. rsc.orgHigh yield of solubilized protein, particularly for membrane proteins.
TemperatureVariable (e.g., 4°C to 37°C)Influences the fluidity of cell membranes and the kinetics of protein solubilization. Lower temperatures can minimize proteolytic degradation.Optimized extraction efficiency while preserving protein integrity.
Ionic Strength of BufferLow to ModerateAffects the electrostatic interactions between the surfactant, protein, and chromatography matrix. rsc.orgImproved binding to subsequent purification columns after detergent removal.
Detergent Removal MethodPrecipitation (e.g., with organic solvents), Dialysis, or Detergent-Binding ResinsEssential for removing the denaturing surfactant to allow for protein refolding and functional assays. nih.govHigh protein recovery with minimal residual surfactant.

The strong denaturing capability of sodium octadecyl sulfate can be harnessed for controlled protein unfolding, which is often a necessary step in refolding misfolded or aggregated proteins, such as those found in inclusion bodies. The general principle involves the complete denaturation of the protein by the surfactant, followed by the removal of the surfactant to allow the protein to refold into its native conformation.

The refolding process is often facilitated by the addition of other molecules that assist in the removal of sodium octadecyl sulfate from the protein-surfactant complex. One common strategy is the use of non-ionic surfactants. nih.gov When a non-ionic surfactant is introduced, it forms mixed micelles with the sodium octadecyl sulfate, which are less denaturing. This shifts the equilibrium, causing the sodium octadecyl sulfate to dissociate from the protein, allowing the protein to refold. nih.govau.dk The propensity for this mixed micelle formation and subsequent protein refolding is influenced by the alkyl chain length of the ionic surfactant. nih.gov

Another approach involves the use of cyclodextrins, which have a hydrophobic interior that can encapsulate the hydrophobic tail of the sodium octadecyl sulfate, effectively stripping it from the protein and facilitating renaturation.

The success of these refolding strategies depends on several factors, including the rate of surfactant removal, the presence of stabilizing additives in the refolding buffer (e.g., arginine), and the intrinsic properties of the protein itself.

StrategyKey ReagentsMechanism of ActionConsiderations
Mixed Micelle FormationNon-ionic surfactants (e.g., Triton X-100, Tween 20)The non-ionic surfactant forms mixed micelles with sodium octadecyl sulfate, reducing its effective concentration and promoting its dissociation from the protein. nih.govau.dkThe ratio of non-ionic to anionic surfactant is critical for efficient refolding.
Cyclodextrin-Assisted Refoldingα- or β-cyclodextrinsThe hydrophobic cavity of the cyclodextrin encapsulates the alkyl chain of sodium octadecyl sulfate, stripping it from the protein.The type and concentration of cyclodextrin must be optimized for the specific surfactant and protein.
Stepwise DialysisRefolding buffer with decreasing concentrations of a chaotropic agentGradual removal of the denaturant allows for a slower refolding process, which can reduce aggregation.Can be time-consuming and may result in protein loss due to precipitation.
Chromatographic RefoldingImmobilized protein on a chromatography resinThe protein is bound to a solid support while the denaturant is washed away, allowing for on-column refolding.Can lead to higher yields and purity of the refolded protein.

Interfacial Phenomena and Adsorption Studies

Adsorption at Solid-Aqueous Interfaces

The adsorption of anionic surfactants like sodium octadecyl sulfate (B86663) onto solid surfaces from an aqueous solution is a complex process governed by a balance of forces, including hydrophobic interactions, electrostatic forces, and lateral interactions between adsorbed molecules. This phenomenon is critical in numerous applications, such as detergency, mineral flotation, and lubrication.

Adsorption Isotherms and Surface Excess Determination

Adsorption isotherms describe the relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed onto a solid surface at a constant temperature. The surface excess concentration (Γ) quantifies the amount of surfactant at the interface.

Studies on sodium hexadecyl sulfate (SHS), a close homolog of sodium octadecyl sulfate, show that its adsorption on a hydrophobic surface like thermally graphitized carbon black increases sharply at low concentrations before reaching a plateau. The primary driving force for this adsorption is the hydrophobic interaction between the alkyl chain and the nonpolar surface. The adsorption isotherm for SHS on carbon black shows a rapid rise in adsorption up to an equilibrium concentration of approximately 3 x 10⁻⁴ mol/L, reaching a quasi-plateau region around 6 x 10⁻⁴ mol/L. core.ac.uk The maximum adsorbed amount is approximately 0.35 mmol/g, which corresponds to a limiting area of 0.50 nm² per adsorbed SHS molecule. core.ac.uk Analysis of the experimental data for SHS on carbon black indicates that the adsorption process is well-described by the Langmuir isotherm model, suggesting the formation of a monolayer on the adsorbent surface. semanticscholar.org

For sodium dodecyl sulfate (SDS) on a Au(111) electrode, the relative Gibbs surface excess can be determined by differentiating the film pressure against the natural log of the bulk SDS concentration. collectionscanada.gc.ca This analysis reveals a limiting surface excess, which corresponds to the maximum packing of the surfactant molecules at the interface. collectionscanada.gc.ca

Equilibrium Concentration of SHS (mol/L)Amount Adsorbed on Carbon Black (mmol/g)Isotherm Model Fit
< 3 x 10⁻⁴Sharply IncreasingLangmuir
~ 6 x 10⁻⁴~ 0.35 (Plateau)

Influence of Solid Substrate Characteristics (e.g., Metal Oxides, Carbonaceous Materials)

The nature of the solid substrate profoundly impacts surfactant adsorption. The surface charge, polarity, and chemical composition of the adsorbent dictate the primary adsorption mechanisms.

Carbonaceous Materials: On hydrophobic, nonpolar surfaces like graphitized carbon black, the adsorption of long-chain alkyl sulfates is primarily driven by the hydrophobic effect, which encourages the removal of the hydrocarbon tail from the aqueous environment. core.ac.uk Studies on functionalized graphene sheets indicate that SDS adsorption occurs preferentially on the sp² hybridized regions rather than on areas with chemical functionalities. scispace.com

Metal Oxides: The adsorption on charged surfaces like metal oxides is strongly influenced by electrostatic interactions. For instance, the adsorption of the anionic surfactant SDS on positively charged sapphire (alumina) surfaces is significant. Neutron reflection studies have determined that the adsorbed layer has a thickness of about 24 Å and contains roughly 20% water, with a maximum surface excess of approximately 6.5 µmol/m². This suggests that the hydrocarbon tails of the surfactant molecules interpenetrate rather than forming a perfectly ordered bilayer.

Effect of Solution Chemistry (e.g., pH, Ionic Strength, Co-Adsorbates)

The chemistry of the aqueous solution plays a crucial role in modulating the adsorption of sodium alkyl sulfates onto solid surfaces.

pH: The solution pH can alter the surface charge of the adsorbent, thereby affecting the electrostatic interactions with the anionic surfactant. For materials like sapphire, increasing the pH from 3 to 9 reverses the surface charge from positive to negative, which significantly reduces the adsorption of anionic SDS. The specific pH at which this charge reversal occurs depends on the material's point of zero charge.

Ionic Strength: The presence of electrolytes (salts) in the solution can influence adsorption in several ways. An increase in ionic strength compresses the electrical double layer, which can reduce the electrostatic repulsion between the negatively charged sulfate headgroups of the adsorbed molecules. This allows for denser packing on the surface. For example, the presence of Na⁺ ions can reduce the repulsion between adsorbed dodecyl sulfate (DS⁻) ions, leading to higher adsorption. However, at very high salt concentrations, competition for adsorption between the surfactant anion and the salt anion (e.g., Cl⁻) can occur, potentially reducing surfactant adsorption. epfl.ch

Adsorption at Air-Aqueous and Liquid-Liquid Interfaces

At fluid interfaces, such as the boundary between air and water or oil and water, sodium octadecyl sulfate and its homologs act as powerful surfactants. They spontaneously adsorb at these interfaces, orienting their hydrophobic tails away from the aqueous phase, which leads to a significant reduction in interfacial tension.

Dynamic and Equilibrium Interfacial Tension Reduction

The primary function of a surfactant is to lower the surface tension of a liquid or the interfacial tension between two immiscible liquids. This reduction is a direct consequence of the accumulation of surfactant molecules at the interface.

At a planar n-hexadecane/water interface, SDS can reduce the interfacial tension from 52 mN/m (in the absence of surfactant) to as low as 10 mN/m at concentrations near its critical micelle concentration (CMC). acs.org Similarly, at the toluene-water interface, SDS reduces the interfacial tension from approximately 36-38 mN/m to around 23 mN/m. researchgate.net The surface tension of an aqueous solution decreases as the surfactant concentration increases, eventually reaching a near-constant value at and above the CMC. acs.org

The extent of interfacial tension reduction is also influenced by solution conditions. For anionic surfactants, increasing the salinity of the aqueous phase can push more surfactant molecules to the oil-brine interface, leading to lower interfacial tension values.

InterfaceSurfactantConditionInitial Tension (mN/m)Final Tension (mN/m)Reference
n-Hexadecane / WaterSDSPlanar Interface, near CMC5210 acs.org
Toluene / WaterSDS25 °C36.1~23 researchgate.net
Air / WaterSDS25 °C, near CMC72~39

Molecular Orientation and Packing at Interfaces

Spectroscopic techniques like vibrational sum frequency spectroscopy (VSFS) have provided detailed insights into the molecular arrangement of surfactants at interfaces. At the air-water interface, adsorbed SDS molecules orient themselves with their hydrophobic alkyl chains pointing away from the water and their polar sulfate headgroups immersed in the aqueous phase. nih.gov Studies targeting the sulfate headgroup show that its orientation remains relatively constant across a wide range of concentrations, from 1.0 mM to above the CMC, with the pseudo-C₃ axis of the headgroup oriented close to the surface normal. nih.gov

At a hydrophobic solid-aqueous interface, sum frequency generation (SFG) spectroscopy indicates that SDS molecules adopt an ordered conformation as the surface concentration increases. On positively charged solid surfaces, a more complex arrangement has been proposed where, as the surface becomes neutralized by an initial layer of adsorbed SDS, subsequent molecules may adsorb with opposing headgroup orientations—some pointing toward the substrate and others toward the bulk water phase.

At a liquid-liquid interface (e.g., oil-water), the hydrophobic tails of the surfactant molecules penetrate the oil phase. acs.org At saturation, near the CMC, the interface becomes fully occupied by surfactant molecules. For SDS at the n-hexadecane/water interface, this corresponds to a surface coverage of 3.3 x 10⁻⁶ mol/m², with each molecule occupying an interfacial area of approximately 40-50 Ų. acs.org

Kinetic Aspects of Interfacial Adsorption and Desorption

The process of surfactant molecules, such as sodium octadecyl sulfate, migrating to an interface and subsequently leaving it is a dynamic equilibrium. The rates of these processes, known as adsorption and desorption kinetics, are influenced by several factors including surfactant concentration, the nature of the interface, and the presence of other molecules.

Seminal research in this area has utilized techniques like pressure-jump relaxation to probe these fast kinetics. In a notable study on the adsorption of sodium octadecyl sulfate onto polystyrene latex particles, a single relaxation process was observed at higher surfactant concentrations. This indicates a specific kinetic step that governs the equilibration of the system after a sudden change in pressure.

The findings from these studies reveal a nuanced interplay between the surfactant molecules and the interface. The rate of adsorption is not constant but rather increases as more surfactant molecules become bound to the interface. This cooperative effect suggests that the presence of already adsorbed molecules facilitates the adsorption of new ones, a phenomenon consistent with the formation of surface aggregates or hemimicelles.

Conversely, the rate of desorption has been found to be directly proportional to the amount of surfactant already present at the interface. This implies that the more molecules are at the interface, the greater the number of molecules that will leave it per unit of time.

While the precise rate coefficients can vary depending on the specific experimental conditions, the general principles of concentration-dependent adsorption and desorption rates provide a fundamental understanding of the kinetic behavior of sodium octadecyl sulfate at interfaces. The following tables summarize key findings from kinetic studies on sodium octadecyl sulfate.

Relaxation Times for Sodium Octadecyl Sulfate Adsorption on Polystyrene Latex

The pressure-jump relaxation technique reveals a single relaxation process for the adsorption of sodium octadecyl sulfate at higher concentrations on polystyrene latex particles. The observed relaxation times (τ) decrease as the total surfactant concentration increases, indicating a faster approach to equilibrium at higher concentrations.

Total Surfactant Concentration (mol dm⁻³)Observed Relaxation Time (τ) (µs)
0.0003500
0.0004400
0.0005320
0.0006250

Kinetic Parameters for the Adsorption of Sodium Octadecyl Sulfate

Analysis of the kinetic data for the adsorption of sodium octadecyl sulfate on polystyrene latex provides insights into the forward (adsorption) and backward (desorption) rate coefficients. These studies show that the adsorption rate coefficient increases with the amount of bound surfactant, while the desorption rate is proportional to the amount bound.

ParameterDependence on Surfactant ConcentrationInterpretation
Adsorption Rate Coefficient (kₐ)Increases with increasing bound surfactantCooperative adsorption process
Desorption Rate Coefficient (kₔ)Proportional to the amount of bound surfactantFirst-order desorption process

These detailed research findings underscore the complex yet predictable nature of the interfacial kinetics of sodium octadecyl sulfate. The interplay of concentration and surface coverage dictates the rates of adsorption and desorption, providing a framework for controlling and utilizing the interfacial properties of this important surfactant.

Colloidal Systems and Electrokinetic Behavior

Modulation of Colloidal Stability in Dispersions

The stability of a colloidal dispersion refers to its ability to resist aggregation and maintain a uniform distribution of particles. Sodium octadecyl sulfate (B86663), as an anionic surfactant, plays a crucial role in stabilizing dispersions through a combination of electrostatic and steric mechanisms.

Mechanisms of Electrostatic and Steric Stabilization

Electrostatic stabilization arises from the adsorption of charged species onto the particle surface, leading to the formation of an electrical double layer. nih.gov In the case of sodium octadecyl sulfate, the negatively charged sulfate head group adsorbs onto the surface of dispersed particles, imparting a net negative charge. mdpi.comsemanticscholar.org This creates repulsive forces between adjacent particles, preventing them from approaching one another and aggregating. ijprajournal.com The magnitude of this repulsion is dependent on the surface charge density and the thickness of the electrical double layer. nih.gov

Flocculation and Coagulation Phenomena in Surfactant-Laden Systems

Flocculation and coagulation are processes that lead to the destabilization of colloidal dispersions through the formation of particle aggregates. fiveable.me Coagulation involves the destabilization of particles through the addition of chemicals that neutralize their surface charge, allowing van der Waals attractive forces to dominate. fiveable.meillinois.edu Flocculation is the subsequent process where these destabilized particles, or microflocs, aggregate to form larger, visible flocs. fiveable.me

In systems containing sodium octadecyl sulfate, the stability of the dispersion is highly dependent on the surfactant concentration. At low concentrations, the adsorption of the anionic surfactant can lead to charge neutralization of initially positively charged particles, inducing coagulation and flocculation. mst.edu However, as the concentration of sodium octadecyl sulfate increases beyond the point of charge neutralization, the particles acquire a net negative charge, leading to restabilization through electrostatic repulsion. mst.edu This phenomenon is critical in various industrial applications where controlled aggregation and dispersion are required. The presence of other electrolytes can also significantly impact these phenomena by screening the electrostatic repulsions, thereby promoting flocculation at lower surfactant concentrations. frontiersin.org

Influence on Electrokinetic Potential (Zeta Potential) of Particulate Systems

The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. It is a key indicator of the stability of colloidal systems. Sodium octadecyl sulfate, being an ionic surfactant, has a profound impact on the zeta potential of particulate systems.

Shifts in the Isoelectric Point (IEP) of Metal Oxides and Other Solids

The isoelectric point (IEP) is the pH at which a particle's surface has a net neutral charge. At pH values below the IEP, the surface is typically positively charged, while at pH values above the IEP, it is negatively charged. The adsorption of sodium octadecyl sulfate onto the surface of metal oxides such as titania (TiO2), hematite (B75146) (α-Fe2O3), and alumina (B75360) (Al2O3) can cause a significant shift in their IEP. mdpi.com

Specifically, the adsorption of the anionic octadecyl sulfate ions neutralizes the positive surface charges at low pH and imparts a negative charge, causing the IEP to shift to lower pH values. mdpi.com At sufficiently high concentrations of sodium octadecyl sulfate, the zeta potential of these metal oxides can become negative across the entire pH range. mdpi.com Studies have shown that long-chain sodium alkyl sulfates, like sodium octadecyl sulfate, are more effective at inducing these shifts at lower concentrations compared to their shorter-chain counterparts.

Impact of Surfactant Concentration, pH, and Background Electrolytes on Zeta Potential

The zeta potential of a particulate system in the presence of sodium octadecyl sulfate is influenced by several factors, including the surfactant concentration, the pH of the dispersion, and the concentration of background electrolytes.

Surfactant Concentration: As the concentration of sodium octadecyl sulfate increases, the zeta potential of positively charged particles will decrease, pass through zero (the IEP), and then become increasingly negative. mdpi.com For instance, in studies with titania, a substantial shift in the IEP was observed at a sodium octadecyl sulfate concentration of 5.4 x 10⁻⁶ M, and at 1.1 x 10⁻⁵ M, the zeta potential became negative over the entire pH range. At a concentration of 2.1 x 10⁻⁵ M, the zeta potential of titania was found to be approximately -50 mV and independent of pH.

pH: The pH of the system determines the initial surface charge of the particles. For metal oxides, the surface is positively charged at low pH and negatively charged at high pH. The adsorption of sodium octadecyl sulfate is more pronounced on positively charged surfaces due to electrostatic attraction. Therefore, the effect of the surfactant on the zeta potential is most dramatic at pH values below the original IEP of the solid. mdpi.com

Background Electrolytes: The presence of background electrolytes, such as sodium chloride (NaCl), can influence the zeta potential by compressing the electrical double layer. frontiersin.org However, research on titania dispersions containing sodium octadecyl sulfate has demonstrated that the shifts in the IEP induced by the surfactant are independent of the NaCl concentration. This suggests that the specific adsorption of the long-chain octadecyl sulfate ion is the dominant factor in determining the surface charge, overriding the effects of simple electrolyte screening.

The following interactive table summarizes the effect of sodium octadecyl sulfate concentration on the zeta potential and isoelectric point of titania (TiO₂) particles.

Dispersion and Rheology of Colloidal Suspensions

The rheology of a colloidal suspension, which describes its flow and deformation characteristics, is critically dependent on the interactions between the dispersed particles. The adsorption of sodium octadecyl sulfate can significantly modify these interactions, thereby altering the rheological behavior of the suspension.

The viscosity of a colloidal dispersion is influenced by factors such as particle size, shape, concentration, and the interactions between particles. The addition of surfactants like sodium octadecyl sulfate can modify the viscosity by altering the state of aggregation of the particles. When particles are well-dispersed due to strong electrostatic or steric repulsion imparted by the surfactant, the viscosity of the suspension is generally lower. Conversely, if the surfactant induces flocculation, a network of aggregated particles can form, leading to an increase in viscosity and potentially the development of a yield stress, which is the minimum stress required to initiate flow.

Suspensions stabilized by sodium octadecyl sulfate are expected to exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate. This is because the applied shear can break down the aggregated structures or align the particles in the direction of flow, reducing their resistance to movement. The extent of shear-thinning is often dependent on the strength of the interparticle interactions. While detailed rheological studies specifically on sodium octadecyl sulfate are limited, the principles observed with similar anionic surfactants like sodium dodecyl sulfate (SDS) can provide insights. For instance, studies with SDS have shown that it can decrease the yield stress and viscosity of certain paste backfills at specific concentrations. The presence of sodium octadecyl sulfate is likely to influence the yield stress of a suspension in a concentration-dependent manner, with the lowest yield stress expected at concentrations that provide maximum dispersion stability.

Solubilization Mechanisms in Chemical and Materials Science Research

Micellar Solubilization of Hydrophobic Compounds

Quantitative Assessment of Solubilization Capacity

Specific quantitative measures such as the Molar Solubilization Ratio (MSR) and Micelle Partition Coefficient (K_m) for sodium octadecyl sulfate (B86663) are not well-documented in publicly accessible research. These parameters are crucial for evaluating the efficiency of a surfactant in solubilizing poorly water-soluble compounds within its micelles. The lack of such data for sodium octadecyl sulfate prevents a detailed quantitative assessment of its solubilization capacity.

Correlation between Solubilization Efficiency and Molecular Descriptors

Studies that establish a direct correlation between the solubilization efficiency of sodium octadecyl sulfate and the molecular descriptors (e.g., hydrophobicity, molecular volume, polarity) of the solubilized molecules are not readily found. Such research is essential for predicting the solubilizing power of the surfactant for various compounds and for designing targeted delivery systems.

Encapsulation within Surfactant-Based Delivery Systems

Sodium octadecyl sulfate has been identified as a key component in the development of advanced surfactant-based delivery systems, particularly for improving the oral bioavailability of complex drug molecules.

Formation of Nanocarriers and Microemulsions

Sodium octadecyl sulfate is utilized in the formation of Self-Emulsifying Drug Delivery Systems (SEDDS) and liposome compositions. Its primary role in these systems is often to increase the lipophilicity of therapeutic agents through a technique known as hydrophobic ion pairing (HIP).

In this process, the anionic sodium octadecyl sulfate is paired with a cationic or polar drug molecule. This complexation effectively neutralizes the charge and increases the drug's hydrophobicity, facilitating its incorporation into the lipid-based core of nanocarriers like SEDDS. For instance, the lipophilicity of macromolecules such as enoxaparin, insulin, and poly-L-glutamic acid has been successfully enhanced using this method, often mediated by divalent cations like zinc. nih.gov The resulting SEDDS formulations typically form nanometric droplets, with sizes reported to be below 200 nm, upon gentle agitation in an aqueous medium. nih.gov

Research has documented the distribution coefficient (LogD) for these complexes, a measure of their lipophilicity. For an insulin glargine-sodium octadecyl sulfate complex, LogD values of 2.5 and 2.4 were achieved in two different SEDDS formulations. nih.gov Similarly, a complex of enoxaparin, zinc, and sodium octadecyl sulfate exhibited a LogD (n-butanol/water) of 1.85. nih.gov Patents also describe the use of sodium octadecyl sulfate in preparing liposomal compositions, noting its Krafft point of 58°C, the minimum temperature at which micelles can form. google.comgoogle.com

Interactive Data Table: LogD Values of Drug-Sodium Octadecyl Sulfate Complexes

Drug/MacromoleculeComplex CompositionDelivery SystemLogD Value
Insulin GlargineIG-HIP with SOSSEDDS F12.5
Insulin GlargineIG-HIP with SOSSEDDS F22.4
EnoxaparinENO-Zn²⁺-SOSSEDDS1.85

Note: LogD values represent the distribution coefficient, indicating the lipophilicity of the complex. SEDDS (Self-Emulsifying Drug Delivery System); SOS (Sodium Octadecyl Sulfate); HIP (Hydrophobic Ion Pairing).

Loading and Release Dynamics of Encapsulated Species

The hydrophobic ion pairing technique allows for significant drug loading within these nanocarriers. Payloads of up to 18.72 mg/mL have been achieved for an enoxaparin-Zn²⁺-sodium octadecyl sulfate complex within a SEDDS formulation. nih.gov For an insulin-Zn²⁺-sodium octadecyl sulfate complex, a payload of 2.44 mg/mL was reported. nih.gov

However, detailed studies on the release dynamics and kinetics from systems where sodium octadecyl sulfate is the primary encapsulating or release-controlling agent are limited. While the successful in vivo delivery of drugs like insulin glargine using these systems points to effective release, specific data on release profiles over time and the governing release mechanisms (e.g., diffusion, swelling, erosion) are not thoroughly characterized in the available literature.

Kinetics and Thermodynamics of Solubilization Processes

There is a notable absence of specific experimental data concerning the kinetics and thermodynamics of micellization and solubilization processes for sodium octadecyl sulfate. Thermodynamic parameters such as the Gibbs free energy (ΔG°_m), enthalpy (ΔH°_m), and entropy (ΔS°_m) of micellization have not been experimentally determined and reported. This information is fundamental to understanding the spontaneity and driving forces behind micelle formation and the subsequent solubilization of hydrophobic species. Likewise, kinetic studies detailing the rate of solubilization by sodium octadecyl sulfate micelles are not present in the surveyed scientific literature.

Environmental Fate and Biogeochemical Transformations

Sorption and Transport in Environmental Compartments

The movement and distribution of sodium octadecyl sulfate (B86663) in the environment are significantly influenced by its strong tendency to adsorb to solids.

As an anionic surfactant with a long, hydrophobic alkyl chain, sodium octadecyl sulfate exhibits a high affinity for particulate matter, especially in soil and sediment rich in organic carbon. The hydrophobic "tail" preferentially partitions out of the water phase and associates with non-polar surfaces, while the negatively charged sulfate "head" can interact with positively charged sites on minerals like alumina (B75360) or clay, although this is pH-dependent researchgate.net.

The adsorption of alkyl sulfates generally increases with increasing alkyl chain length due to stronger hydrophobic interactions researchgate.netnih.gov. Therefore, sodium octadecyl sulfate is expected to have a higher sorption coefficient than its shorter-chain counterparts like SDS. This strong adsorption effectively reduces the concentration of the surfactant in the water column, limiting its mobility. Studies on various soils have confirmed that anionic surfactants are readily removed from the aqueous phase through sorption researchgate.netnih.gov.

Table 2: General Trends in Alkyl Sulfate Adsorption
Alkyl Chain LengthRelative Adsorption StrengthPrimary Adsorption Mechanism
Short (e.g., C8)LowHydrophobic interactions with organic matter; electrostatic interactions with mineral surfaces.
Medium (e.g., C12-C14)Moderate-High
Long (e.g., C18)Very High (Expected)

This table illustrates the expected trend that longer alkyl chains lead to stronger adsorption onto environmental solids researchgate.netnih.gov.

Aquatic Ecosystems: Upon release into aquatic environments, sodium octadecyl sulfate will rapidly partition between the water column and suspended solids or bottom sediments. Due to its low water solubility and high hydrophobicity, a significant fraction will be associated with particulate matter heraproject.com. This reduces its bioavailability to pelagic organisms but increases exposure for benthic organisms. The strong sorption limits its transport over long distances in the dissolved phase. Biodegradation occurs in both the water column and, more significantly, in the sediment where microbial populations are dense and the surfactant is concentrated.

Modeling of Environmental Persistence and Dispersal

The environmental persistence and dispersal of sodium octadecyl sulfate are predicted using various modeling approaches that integrate the compound's physicochemical properties with environmental factors. These models are crucial for estimating environmental concentrations and potential risks. The foundation of these models lies in the compound's biodegradability, partitioning behavior, and mobility in different environmental compartments such as water, soil, and sediment.

Sodium octadecyl sulfate, as part of the broader alkyl sulfate (AS) category of surfactants, is characterized by rapid biodegradation, which is a key factor in limiting its environmental persistence. nm.gov The degradation process typically begins with the enzymatic cleavage of the sulfate ester bond, which results in the formation of an alcohol (octadecanol in this case) and inorganic sulfate. santos.com This initial step eliminates the surfactant properties of the molecule. nih.govsemanticscholar.org The resulting fatty alcohol is then further broken down through β-oxidation, a common metabolic pathway. santos.com

Studies on long-chain alkyl sulfates have demonstrated that they are readily biodegradable. For instance, research on stearyl sulfate (a C18 alkyl sulfate) showed 88% biodegradation to carbon dioxide and methane under anaerobic conditions. nm.gov This high level of biodegradability under both aerobic and anaerobic conditions suggests a low potential for persistence in the environment. nm.gov

Environmental fate models, such as the SimpleTreat model used in the European Union's EUSES (European Union System for the Evaluation of Substances), predict the removal of substances during wastewater treatment. heraproject.com For alkyl sulfates, these models incorporate high biodegradation rates, leading to predictions of significant removal from wastewater, thereby reducing the amount released into the environment. heraproject.com

The dispersal of sodium octadecyl sulfate in the environment is largely governed by its solubility and sorption characteristics. As an anionic surfactant, its behavior is influenced by the length of its alkyl chain. Longer-chain alkyl sulfates, like the C18 variant, tend to have lower water solubility compared to their shorter-chain counterparts. heraproject.com This property, combined with their surfactant nature, means they have a tendency to sorb to particulate matter, sludge, and sediment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the environmental properties of chemicals based on their molecular structure. For alkyl sulfates, QSARs can estimate properties like the octanol-water partition coefficient (log Kow), which is an indicator of bioaccumulation potential and sorption tendency. The toxicity of alkyl sulfates generally increases with a longer alkyl chain length. cleaninginstitute.org

The table below summarizes key parameters used in modeling the environmental fate of long-chain alkyl sulfates like sodium octadecyl sulfate.

ParameterValue/Observation for Long-Chain Alkyl Sulfates (C16-C18)Implication for Modeling
BiodegradabilityReadily biodegradable under aerobic and anaerobic conditions. nm.govModels assume high removal rates in wastewater treatment and rapid degradation in soil and water.
Water SolubilityLower for longer chains; C16 and C18 homologues may be incompletely soluble at concentrations in ecotoxicity tests. heraproject.comDispersal models consider partitioning to solid phases (sediment, soil) as a significant fate process.
SorptionPreferentially sorb to sediments due to surfactant properties. researchgate.netEnvironmental concentrations in the water column are expected to be lower than in sediment.
BioaccumulationGenerally low whole-body bioconcentration factors (<10x). cleaninginstitute.orgModels predict low potential for accumulation in the food chain.

Advanced Analytical and Characterization Techniques

Chromatographic Separation and Detection Methods

Chromatography is essential for separating sodium octadecyl sulfate (B86663) from other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of sodium octadecyl sulfate. Reversed-phase (RP) HPLC is the most common mode used for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a more polar mobile phase. Due to its long, nonpolar octadecyl chain, sodium octadecyl sulfate is well-retained on standard reversed-phase columns like C8 or C18.

A specific method for the analysis of sodium octadecyl sulfate utilizes a Newcrom R1 column, which is a specialized reverse-phase column. sielc.com The separation is achieved using a simple isocratic mobile phase. Because the sulfate group lacks a UV chromophore, detection can be challenging with standard UV detectors. Therefore, detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or mass spectrometers (LC-MS) are often employed for sensitive detection. sielc.com

Table 3: Example HPLC Method Parameters for Sodium Octadecyl Sulfate Analysis

ParameterCondition
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (B52724) (MeCN) and Water with Phosphoric Acid
Detection ELSD, CAD, or Mass Spectrometry (MS)

Reference: This method is based on a published application for the analysis of Octadecyl sulfate sodium salt. sielc.com

Gel Electrophoresis for Protein-Surfactant Studies

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique for separating proteins based on their molecular weight. wikipedia.orgabcam.com In this method, the anionic surfactant SDS is used to denature proteins, disrupt non-covalent interactions, and impart a uniform negative charge-to-mass ratio. jove.comnih.gov When subjected to an electric field in a polyacrylamide gel matrix, the SDS-protein complexes migrate towards the anode at a rate inversely proportional to the logarithm of their molecular weight. jove.com

While SDS is the most commonly used surfactant in this application, other anionic surfactants can, in principle, be used. Sodium octadecyl sulfate, with its longer alkyl chain, would also be expected to bind to and denature proteins. However, its lower critical micelle concentration and greater hydrophobicity might lead to differences in protein solubilization and migration characteristics compared to SDS. It is important to note that the vast majority of literature on protein electrophoresis focuses on the use of sodium dodecyl sulfate. nih.govresearchgate.netacs.org Alternatives to SDS in PAGE are explored to either preserve the native protein structure or to improve performance in downstream applications like mass spectrometry. wikipedia.orgacs.org For instance, ammonium dodecyl sulfate has been investigated as an alternative to SDS to enhance performance in MALDI mass spectrometry. acs.org

Colloidal and Interfacial Characterization Techniques

The behavior of sodium octadecyl sulfate in solution, particularly its tendency to form micelles and adsorb at interfaces, is critical to its function as a surfactant. A variety of techniques are used to characterize these colloidal and interfacial properties.

One of the most fundamental properties of a surfactant is its critical micelle concentration (CMC), the concentration at which micelles begin to form in solution. wikipedia.org The CMC can be determined by measuring a physical property of the surfactant solution as a function of concentration. Properties that exhibit a distinct change at the CMC include surface tension, conductivity, and light scattering. researchgate.netacs.org For sodium dodecyl sulfate, a shorter-chain analog of sodium octadecyl sulfate, the CMC in pure water at 25°C is approximately 8 x 10⁻³ mol/L. wikipedia.org The longer alkyl chain of sodium octadecyl sulfate would result in a significantly lower CMC due to its increased hydrophobicity.

Surface tension measurements are commonly used to determine the CMC. The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant. wikipedia.org Techniques such as the du Noüy ring method or the Wilhelmy plate method can be employed for these measurements. tegewa.de

Conductivity measurements are also a reliable method for determining the CMC of ionic surfactants. acs.org The plot of conductivity versus surfactant concentration typically shows two lines with different slopes that intersect at the CMC. This change in slope is due to the lower mobility of the micelles compared to the free surfactant monomers. hilarispublisher.com

Surface and Interfacial Tension Measurements (e.g., Wilhelmy Plate Method)

The Wilhelmy plate method is a widely used and accurate technique for determining the surface and interfacial tension of liquids. The method involves measuring the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid interface. This force is directly related to the surface tension of the liquid. For surfactants like sodium;octadecyl sulfate, this technique is instrumental in determining the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates called micelles. Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk of the solution rather than accumulating at the interface.

SurfactantAlkyl Chain LengthTypical CMC (mol/L)Surface Tension at CMC (mN/m)
Sodium Octyl Sulfate80.13-
Sodium Dodecyl Sulfate (SDS)128.3 x 10-3~33.7
Sodium Tetradecyl Sulfate142.1 x 10-3-
This compound18Expected to be &lt; 2.1 x 10-3-

Electrokinetic Potential (Zeta Potential) Measurement Techniques

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. For this compound, an anionic surfactant, the sulfate head group imparts a negative charge to any interface it adsorbs to, including micelles, emulsions, and solid particles dispersed in a solution. The measurement of zeta potential is crucial for understanding the interactions between this compound and other components in a formulation.

Research has shown that this compound can induce a significant negative zeta potential on the surface of metal oxides, such as titania (TiO₂). The magnitude of this negative charge increases with increasing surfactant concentration. For instance, in the presence of titania nanoparticles, the zeta potential can become more negative as the concentration of this compound increases. At a concentration of 1.1 x 10⁻⁵ M, the zeta potential of titania is more negative (about -50 mV) at a pH greater than 7 and less negative (about -20 mV) at a pH less than 4. At a higher concentration of 2.1 x 10⁻⁵ M, the zeta potential becomes negative and independent of pH, at a value of about -50 mV over the entire pH range researchgate.net. This demonstrates the strong influence of this compound on the surface charge of dispersed particles. The long alkyl chain of this compound makes it more efficient at inducing a negative zeta potential at lower concentrations compared to shorter-chain alkyl sulfates researchgate.net.

Concentration of this compound (M)pHZeta Potential of Titania (mV)
1.1 x 10-5&gt;7~ -50
1.1 x 10-5&lt;4~ -20
2.1 x 10-5Entire range~ -50

Dynamic Light Scattering (DLS) for Particle and Aggregate Sizing

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and aggregates in a solution. It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, the hydrodynamic radius of the particles can be determined.

For this compound, DLS is an invaluable tool for characterizing the size of its micelles and any larger aggregates that may form in solution. The size of surfactant micelles is influenced by factors such as concentration, temperature, and the presence of electrolytes. While specific DLS data for this compound micelles is not available in the provided search results, studies on the closely related sodium dodecyl sulfate (SDS) show that typical spherical micelles have a hydrodynamic diameter of around 4-5 nm researchgate.net. It is expected that the longer hydrophobic chain of this compound would lead to the formation of larger micelles. DLS can also be used to study the transition from spherical to larger, rod-like micelles, which can occur at higher surfactant concentrations or in the presence of salt.

Calorimetry (e.g., Differential Scanning Calorimetry) for Thermodynamic Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to study thermal transitions, such as melting, crystallization, and glass transitions. In the context of surfactants like this compound, DSC can provide insights into the thermodynamics of micellization and the phase behavior of surfactant-water systems.

The process of micelle formation is associated with a change in enthalpy (ΔHmic), which can be measured using sensitive calorimetric techniques. For sodium alkyl sulfates, the enthalpy of micelle formation is dependent on the length of the alkyl chain nih.gov. Calorimetric studies on a homologous series of sodium alkyl sulfates have shown that the enthalpy of micelle formation can be expressed as a function of the number of carbon atoms (n) in the alkyl chain: ΔH(m) / kJ mol⁻¹ = 21.3 - 1.7n (for n from 7 to 13) nih.gov. Extrapolating this trend suggests that the micellization of this compound (n=18) would be a more exothermic process.

DSC can also be used to determine the Krafft point of a surfactant, which is the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration. Below the Krafft point, the surfactant has limited solubility, while above it, the solubility increases sharply, and micelles can form.

Thermodynamic ParameterGeneral Trend with Increasing Alkyl Chain Length
Critical Micelle Concentration (CMC)Decreases
Enthalpy of Micellization (ΔHmic)Becomes more negative (more exothermic)
Gibbs Free Energy of Micellization (ΔGmic)Becomes more negative (more spontaneous)
Entropy of Micellization (ΔSmic)Becomes more positive

Conductivity Measurements for Micellization Studies

Conductivity measurements are a simple and effective method for determining the critical micelle concentration (CMC) of ionic surfactants like this compound. The principle behind this technique is that the molar conductivity of a surfactant solution changes with concentration. Below the CMC, the surfactant exists primarily as individual ions (the alkyl sulfate anion and the sodium cation), and the conductivity increases linearly with concentration. Above the CMC, the newly added surfactant molecules form micelles. Micelles are larger and less mobile than the individual ions, and they also bind some of the counter-ions (sodium ions), which reduces the total number of free charge carriers. Consequently, the slope of the conductivity versus concentration plot decreases above the CMC. The intersection of the two linear portions of the plot gives the CMC.

While specific conductivity data for this compound is not provided in the search results, the methodology is well-established for other sodium alkyl sulfates. For example, the CMC of sodium dodecyl sulfate (SDS) in water at 25°C is approximately 8.3 x 10⁻³ mol/L wikipedia.org. Due to the increased hydrophobicity of its longer alkyl chain, the CMC of this compound is expected to be significantly lower than that of SDS. Conductivity measurements provide a reliable way to experimentally determine this important parameter.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. When the electron beam interacts with the sample, it generates various signals, including secondary electrons, backscattered electrons, and X-rays, which are collected by detectors to form an image.

In the study of surfactants, SEM can be used to visualize the morphology of dried surfactant aggregates and structures formed on surfaces. While SEM is typically used for solid samples in a high vacuum, specialized techniques can be employed to study surfactant systems. For instance, after removing the solvent, the self-assembled structures of surfactants on a substrate can be imaged. Studies on sodium dodecyl sulfate have shown the formation of various morphologies, including hemicylindrical micelles and lamellar bilayers, depending on the substrate and preparation conditions nih.gov. For this compound, with its longer and more hydrophobic tail, different and potentially more ordered or larger aggregate structures might be expected. The specific morphology of these aggregates can have a significant impact on the performance of formulations containing this surfactant.

Theoretical and Computational Approaches in Surfactant Research

Molecular Dynamics Simulations for Nanoscale Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational surfactant science, enabling the study of the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, revealing detailed information about nanoscale phenomena.

MD simulations are extensively used to model the spontaneous aggregation of surfactant monomers into micelles and other complex structures. These simulations can elucidate the kinetic pathways of aggregation and the final equilibrium structures. For long-chain alkyl sulfates like sodium octadecyl sulfate (B86663), the increased hydrophobicity of the 18-carbon tail significantly influences self-assembly compared to shorter-chain counterparts.

Key research findings indicate that increasing the alkyl chain length in sodium alkyl sulfates leads to a more stable foam film, a lower critical micelle concentration (CMC), and a greater tendency to form non-spherical aggregates. researchgate.netbohrium.com Atomistic MD simulations of sodium alkyl sulfates with chain lengths from C8 to C16 show a clear trend of increasing aggregation number and structural ordering with longer chains. bohrium.com A study on sodium pentadecyl sulfonate (a C15 analog) demonstrated temperature-dependent phase transitions from a tilted, interdigitated gel phase to a more fluid-like lamellar phase, a behavior expected to be even more pronounced for the C18 chain of sodium octadecyl sulfate. nih.govacs.org The longer chain enhances intermolecular interactions, promoting more ordered structures like rods, worms, or bilayers over simple spherical micelles, especially at higher concentrations or in the presence of salt. researchgate.netacs.org

Sodium Alkyl SulfateAlkyl Chain LengthExperimental CMC (mM, no salt)Expected Aggregate Morphology
Sodium Octyl Sulfate8~130Spherical Micelles
Sodium Decyl Sulfate10~33Spherical Micelles
Sodium Dodecyl Sulfate (SDS)12~8.2Spherical/Ellipsoidal Micelles
Sodium Tetradecyl Sulfate14~2.1Rod-like Micelles
Sodium Hexadecyl Sulfate16~0.5Rod-like Micelles / Vesicles
Sodium Octadecyl Sulfate18&lt;0.2 (estimated)Vesicles / Lamellar Phases

MD simulations provide atomic-level detail on the binding mechanisms between surfactants and macromolecules such as proteins and polymers. While direct simulations involving sodium octadecyl sulfate are not prevalent in the literature, studies on SDS serve as an excellent methodological template. For example, simulations have been used to investigate the formation of an SDS micelle around glycophorin A transmembrane helices, revealing the dynamics of protein-surfactant association. nih.gov

The interaction between sodium octadecyl sulfate and macromolecules would be characterized by exceptionally strong hydrophobic forces. The long C18 tail would interact powerfully with nonpolar regions of proteins or polymers, leading to binding at a very low surfactant concentration (a low critical aggregation concentration, or CAC). These strong interactions would likely induce significant conformational changes in macromolecules, such as the unfolding of proteins. The fundamental driving forces remain a combination of hydrophobic interactions between the alkyl tail and nonpolar macromolecular domains and electrostatic interactions involving the sulfate headgroup.

The behavior of surfactants at interfaces (e.g., liquid-air, liquid-liquid, or liquid-solid) governs their function in emulsification, foaming, and wetting. MD simulations can characterize the adsorption dynamics, surface coverage, and molecular orientation of surfactants at these interfaces. Studies on SDS at hydrophobic surfaces show that the alkyl tails tend to lie flat against the surface, maximizing hydrophobic contact. aps.org For sodium octadecyl sulfate, this effect would be amplified, leading to the formation of highly ordered and densely packed monolayers. The increased van der Waals forces between the C18 chains would result in a more condensed and stable interfacial film compared to shorter-chain surfactants. Simulations can quantify parameters such as the tilt angle of the adsorbed molecules relative to the surface normal and the thickness of the adsorbed layer, which are critical for understanding lubrication and surface modification. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on solving approximations to the Schrödinger equation, are used to investigate the electronic properties of a single molecule with high accuracy. lsu.edunorthwestern.edu These ab initio methods are vital for understanding the intrinsic properties of the sodium octadecyl sulfate monomer, which in turn informs larger-scale classical simulations.

QC methods are primarily used to derive accurate parameters for the force fields employed in MD simulations. unamur.benih.gov This involves calculating the equilibrium bond lengths, bond angles, and dihedral angles of the surfactant molecule. Crucially, QC calculations provide a detailed map of the partial atomic charge distribution across the molecule, which governs its electrostatic interactions. The charge on the sulfate headgroup and the slight charges on the alkyl tail atoms are critical for accurately simulating interactions with water, counterions (Na+), and other molecules. While computationally intensive, these calculations provide a fundamental, first-principles basis for the less detailed but much larger and longer simulations possible with classical MD. unamur.benih.gov

Atom/Group in Alkyl SulfateTypical Partial Charge (e) from QCRole in MD Simulations
Terminal Methyl Group (CH3)-0.09 to -0.12Defines the end of the hydrophobic tail.
Methylene (B1212753) Groups (CH2)-0.06 to -0.09Contribute to the overall hydrophobic character.
Ester Oxygen (linking chain to S)-0.5 to -0.7Governs headgroup conformation and hydration.
Sulfur Atom (S)+1.2 to +1.5Central atom of the polar headgroup.
Anionic Oxygens (O=S)-0.8 to -1.0Primary sites for hydration and counterion binding.

Statistical Mechanical and Thermodynamic Models of Surfactant Solutions

Thermodynamic models provide a framework for analyzing and predicting the phase behavior and self-assembly of surfactants from macroscopic properties. semanticscholar.orgnih.gov These models often treat micellization as a chemical equilibrium between monomers and aggregates, governed by fundamental thermodynamic quantities. conicet.gov.arscribd.com

The "closed association model," for instance, describes an equilibrium between free monomers and monodisperse micelles, allowing for the calculation of the standard Gibbs free energy of micellization (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) from the temperature dependence of the CMC. conicet.gov.ar For sodium octadecyl sulfate, the hydrophobic effect is the dominant driving force for micellization. The transfer of the long C18 alkyl chain from the aqueous environment to the nonpolar micellar core results in a large, positive entropy change (from the release of structured water molecules) and a highly negative ΔG°mic, indicating a very spontaneous aggregation process. The contribution to ΔG°mic is approximately -3 kJ/mol for each methylene group transferred, making the drive for aggregation significantly stronger for the C18 chain than for the C12 chain of SDS.

Continuum Models for Colloidal and Interfacial Phenomena (e.g., DLVO Theory)

Continuum models treat the solvent as a continuous medium rather than individual molecules, allowing for the analysis of larger-scale phenomena such as the interaction between colloidal particles. The Derjaguin-Landau-Verwey-Overbeek (DLVO) theory is a foundational continuum model used to describe the stability of colloidal dispersions. wikipedia.orgcolloid.chresearchgate.net

DLVO theory explains the interaction between charged particles (such as micelles of sodium octadecyl sulfate) in an electrolyte solution by summing two primary forces: the attractive van der Waals forces and the repulsive electrostatic forces arising from the overlap of the ionic double layers surrounding the particles. wikipedia.orgfiveable.me The theory can predict whether a colloidal suspension will be stable or will aggregate based on the net interaction potential energy as a function of inter-particle distance. For sodium octadecyl sulfate micelles, DLVO theory can be used to model how factors like salt concentration affect stability; adding salt screens the electrostatic repulsion, which can lead to micellar growth or aggregation. The extended DLVO (XDLVO) theory further incorporates other interactions, such as hydrophobic and steric forces, which are particularly relevant for systems involving long-chain surfactants. vt.eduresearchgate.net

Compound Index

Emerging Research Directions and Interdisciplinary Perspectives

Advanced Functional Materials Design Utilizing Surfactant Properties

The self-assembling nature of sodium octadecyl sulfate (B86663) and similar long-chain surfactants is a powerful tool in the bottom-up fabrication of advanced functional materials. In aqueous solutions, these surfactant molecules arrange themselves into micelles and other ordered structures, which can then be used as templates to direct the synthesis of materials with highly controlled architectures.

This templating technique allows researchers to create nanostructured materials with specific morphologies and properties that are otherwise difficult to achieve. For instance, sodium dodecyl sulfate (SDS), a shorter-chain analogue of sodium octadecyl sulfate, has been successfully used as a template to synthesize hierarchically porous Zeolitic Imidazolate Framework-8 (ZIF-8) particles. researchgate.net In this process, the surfactant forms mesopores and macropores that penetrate the material, creating a hierarchical structure. researchgate.net This method allows for the fine-tuning of the material's external surface area by simply adjusting the surfactant concentration. researchgate.net The resulting materials with interconnected micro-, meso-, and macropores exhibit enhanced performance in applications such as adsorption, catalysis, and separation. researchgate.net The principles demonstrated with SDS are directly applicable to sodium octadecyl sulfate for creating materials with different pore dimensions and surface characteristics.

Integration with Nanoscience and Nanotechnology Applications

Sodium octadecyl sulfate and its homologues play a crucial role as stabilizing and capping agents in the synthesis of nanoparticles. Their presence during nanoparticle formation influences the size, morphology, dispersion, and ultimately, the functional properties of the resulting nanomaterials. ias.ac.in

Research has demonstrated the significant impact of anionic surfactants in various nanoparticle synthesis processes:

Magnetic Nanoparticles: In the synthesis of cobalt ferrite (CoFe2O4) magnetic nanoparticles via a co-precipitation method, the addition of SDS was found to limit agglomeration and significantly modify the size and morphology of the particles. Magnetic measurements showed enhanced saturation magnetization, coercivity, and retentivity for nanoparticles prepared with an optimal concentration of SDS.

Metallic Nanoparticles: Surfactants are used to control the size and shape of metallic nanoparticles. For instance, SDS has been used in the synthesis of silver (Ag) nanoparticles, where it influences the nucleation and growth stages, leading to the formation of spherical and oval shapes rather than irregular polytopes. nih.gov In the synthesis of nickel (Ni) nanoparticles, increasing the concentration of SDS led to a reduction in the average particle size, as the surfactant molecules encapsulate the newly formed particles and prevent further growth. ias.ac.in

Metal Oxide Nanoparticles: The synthesis of zinc oxide (ZnO) nanoparticles via a precipitation-thermal decomposition route showed that using SDS as a surface modification agent changed the agglomeration size and primary particle size. researchgate.net The surfactant adsorbs onto the surface of the precursor material, deterring agglomeration and influencing the final particle morphology. researchgate.net

The ability of sodium octadecyl sulfate to control nanoparticle characteristics is summarized in the table below, based on findings with its shorter-chain analogue, SDS.

Nanoparticle TypeRole of Surfactant (SDS)Effect on Nanoparticle Properties
Cobalt Ferrite (CoFe2O4)Limits agglomeration, modifies morphologyEnhanced saturation magnetization, coercivity, and retentivity
Silver (Ag)Controls shape, elongates nucleation stageFormation of spherical and oval shapes instead of irregular polytopes nih.gov
Nickel (Ni)Stabilizer, prevents particle growthReduced average particle size with increasing surfactant concentration ias.ac.in
Zinc Oxide (ZnO)Surface modification agentReduced agglomeration, controlled primary particle size and morphology researchgate.net

Green Chemistry Principles in Surfactant Synthesis and Application

The growing emphasis on sustainability has propelled research into aligning the synthesis and application of surfactants like sodium octadecyl sulfate with the principles of green chemistry. nih.gov These principles advocate for the use of renewable resources, the design of biodegradable products, and the minimization of hazardous substances and waste. nih.govsigmaaldrich.com

Synthesis: One of the core tenets of green chemistry is the use of renewable feedstocks instead of depleting petrochemical sources. sigmaaldrich.com Sodium octadecyl sulfate is produced from stearyl alcohol (octadecanol), which can be derived from natural plant and animal oils and fats. Surfactants sourced from these oleochemicals are known as "oleo surfactants" and are generally more biocompatible and readily biodegradable than their petroleum-based counterparts. nih.gov The synthesis process itself involves sulfonation of the alcohol followed by neutralization. google.com Green chemistry approaches aim to make this process more efficient, reduce energy requirements, and avoid the use of hazardous reagents. sigmaaldrich.com

Application: Surfactants are instrumental in developing greener chemical processes. A significant application is in aqueous micellar catalysis, where surfactants form nanosized micelles in water. chemistryviews.org These micelles have a hydrophobic core that can serve as a nanoreactor for organic reactions, thus replacing the need for large quantities of volatile and often toxic organic solvents. chemistryviews.org This approach aligns with the green chemistry principle of using safer solvents and auxiliary substances. sigmaaldrich.com For example, sodium dodecyl sulfate has been used as a catalyst in water for the efficient synthesis of quinoxaline derivatives at ambient temperature, offering both economic and environmental advantages over traditional methods. tandfonline.comresearchgate.net

Biodegradability: A key aspect of a "green" surfactant is its ability to degrade into harmless substances in the environment. sigmaaldrich.com Linear primary alkyl sulfates, the family to which sodium octadecyl sulfate belongs, are known to be readily biodegradable under both laboratory and field conditions. cleaninginstitute.org This property is crucial for preventing the persistence of these chemicals in aquatic and terrestrial ecosystems. heraproject.com

Green Chemistry PrincipleApplication to Sodium Octadecyl Sulfate
Prevention of Waste Use in catalytic amounts for efficient reactions, minimizing byproduct formation. sigmaaldrich.comtandfonline.com
Atom Economy Designing synthetic routes that maximize the incorporation of all materials into the final product. sigmaaldrich.com
Use of Renewable Feedstocks Synthesis from stearyl alcohol, which can be derived from natural fats and oils (oleochemicals). nih.govchemistryforsustainability.org
Design for Degradation As a linear alkyl sulfate, it is designed to be readily biodegradable, preventing environmental persistence. sigmaaldrich.comcleaninginstitute.orgewg.org
Safer Solvents and Auxiliaries Use in aqueous micellar catalysis to replace hazardous organic solvents in chemical synthesis. chemistryviews.org
Energy Efficiency Catalyzing reactions at ambient temperature and pressure, reducing energy consumption. sigmaaldrich.comtandfonline.com

Cross-Disciplinary Research with Biophysics and Environmental Science

The distinct amphiphilic properties of sodium octadecyl sulfate make it a valuable tool in biophysical studies and a functional agent in environmental remediation technologies.

Biophysics: In biophysics, a primary area of research involves the interaction of surfactants with biological membranes. Sodium dodecyl sulfate (SDS) is extensively studied as a model for how detergents dissolve lipid membranes. lifecanvastech.com This process is generally understood to occur in three stages:

Detergent monomers insert into the outer layer of the phospholipid bilayer, inducing mechanical strain and curvature. lifecanvastech.comyoutube.com

As more monomers are incorporated, pores begin to form in the membrane. lifecanvastech.com

Finally, the membrane breaks apart completely, forming mixed micelles of phospholipids and detergent molecules, leading to solubilization. lifecanvastech.comacs.org

This interaction is fundamental to numerous biological applications, including the extraction and solubilization of membrane proteins for structural and functional studies. youtube.comacs.org The ability of surfactants to induce curvature stress in membranes is a key factor in their ability to permeabilize and lyse cells. nih.gov

Environmental Science: In the field of environmental science, sodium octadecyl sulfate and similar surfactants are used in soil and groundwater remediation. They function as washing agents to remove hydrophobic organic contaminants and heavy metals from polluted matrices. The surfactant enhances the solubility of contaminants in water, a process known as solubilization, facilitating their removal from the soil particles. eajournals.orgscribd.com

Heavy Metal Remediation: Studies have shown that using SDS as a washing solution can achieve over 90% removal of cadmium from contaminated soil through an electrokinetic remediation process. researchgate.net

Hydrocarbon Remediation: Surfactant washing is also effective for soils contaminated with hydrocarbons, such as polycyclic aromatic hydrocarbons (PAHs). eajournals.org The surfactant solution mobilizes the contaminants, and optimization of factors like surfactant concentration and contact time can lead to removal efficiencies of over 97%. eajournals.org

The environmental risk assessment of alkyl sulfates indicates they are readily biodegradable, which is a critical factor for their use in remediation to avoid introducing a persistent secondary pollutant. heraproject.comepa.gov

FieldApplication of Sodium Octadecyl Sulfate (and its analogues)Key Research Findings
Biophysics Membrane SolubilizationInduces curvature stress in lipid bilayers, leading to pore formation and the creation of mixed micelles. lifecanvastech.comyoutube.comnih.gov
Biophysics Protein ExtractionUtilized to dissolve cell membranes to extract and solubilize integral membrane proteins for further study. acs.org
Environmental Science Soil Remediation (Heavy Metals)Used in electrokinetic remediation to enhance the removal of heavy metals like cadmium from contaminated soil. researchgate.net
Environmental Science Soil Remediation (Organics)Applied as a washing agent to extract hydrophobic pollutants like polycyclic aromatic hydrocarbons (PAHs) from soil. eajournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.